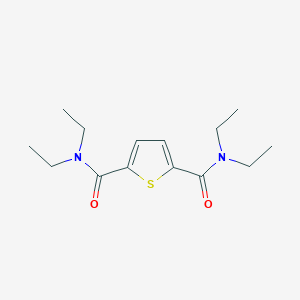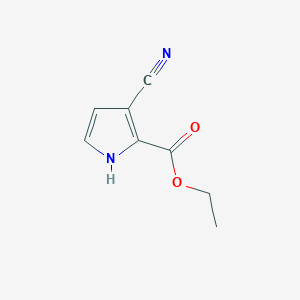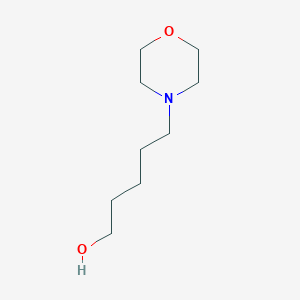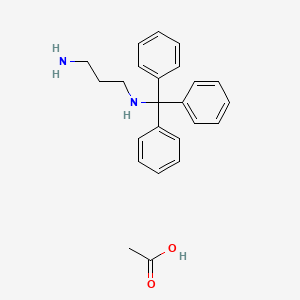![molecular formula C12H24N2 B1316296 1-[2-(3-Piperidinil)etil]piperidina CAS No. 122373-92-6](/img/structure/B1316296.png)
1-[2-(3-Piperidinil)etil]piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(3-Piperidinyl)ethyl]piperidine” is a chemical compound with the CAS Number: 122373-92-6 and a molecular weight of 196.34 . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The linear formula of “1-[2-(3-Piperidinyl)ethyl]piperidine” is C12H24N2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Este compuesto puede utilizarse en el diseño de nuevos fármacos debido a su estructura de piperidina, que es un motivo común en los productos farmacéuticos. Por ejemplo, se ha mencionado en el contexto del diseño de inhibidores para la cinasa del linfoma anaplásico resistente a la clínica (ALK) y la cinasa del oncogén c-ros 1 (ROS1) .
Síntesis Orgánica
Los derivados de la piperidina se utilizan a menudo como intermediarios en la síntesis orgánica. El compuesto en cuestión podría utilizarse potencialmente para la funcionalización de un solo paso de intermediarios insaturados, simplificando los procesos de síntesis de varios pasos .
Direcciones Futuras
Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions of “1-[2-(3-Piperidinyl)ethyl]piperidine” could involve exploring its potential applications in drug design and synthesis.
Mecanismo De Acción
Target of Action
Piperidine derivatives, including 1-[2-(3-Piperidinyl)ethyl]piperidine, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives, which may include 1-[2-(3-Piperidinyl)ethyl]piperidine, have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
Piperidine derivatives are known to interact with their targets, such as alk and ros1, leading to inhibition of these kinases . This interaction can result in changes in cellular signaling pathways, potentially leading to therapeutic effects.
Análisis Bioquímico
Biochemical Properties
1-[2-(3-Piperidinyl)ethyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission.
Cellular Effects
1-[2-(3-Piperidinyl)ethyl]piperidine influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving neurotransmitters . This compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of 1-[2-(3-Piperidinyl)ethyl]piperidine involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also affects gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the transcriptional activity of target genes, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(3-Piperidinyl)ethyl]piperidine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . In vitro studies have shown that it can maintain its activity for extended periods, while in vivo studies indicate that its effects may diminish over time due to metabolic degradation.
Dosage Effects in Animal Models
The effects of 1-[2-(3-Piperidinyl)ethyl]piperidine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced neurotransmission and improved cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm.
Metabolic Pathways
1-[2-(3-Piperidinyl)ethyl]piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that are easier to excrete.
Transport and Distribution
Within cells and tissues, 1-[2-(3-Piperidinyl)ethyl]piperidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and function. For example, its distribution in the nervous system can enhance its effects on neurotransmission.
Subcellular Localization
The subcellular localization of 1-[2-(3-Piperidinyl)ethyl]piperidine is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the nucleus can affect gene expression, while its presence in the mitochondria can influence cellular metabolism and energy production.
Propiedades
IUPAC Name |
1-(2-piperidin-3-ylethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12/h12-13H,1-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRCXKCOKNPMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)









